(5-Bromofuran-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone
Description
The compound (5-Bromofuran-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone (synonyms include 5-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-4-phenyl-2H-1,2,4-triazol-3-one) is a heterocyclic molecule featuring a 5-bromofuran-2-yl group connected via a methanone bridge to a piperidine ring substituted with a [1,2,4]triazolo[4,3-a]pyridin-3-yl moiety . Its molecular formula is approximately C17H14BrN5O2 (estimated molecular weight: 409.2 g/mol). This structure positions it within a class of bioactive compounds targeting receptors such as retinol-binding proteins or serotonin-related pathways, as suggested by related analogs in the evidence .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2/c17-13-5-4-12(23-13)16(22)20-9-6-11(7-10-20)15-19-18-14-3-1-2-8-21(14)15/h1-5,8,11H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDURJHVNLIZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-Bromo- Triazolo[1,5-a]Pyridin-2-Amine
The triazolopyridine core is synthesized via cyclization of thiourea intermediates. In a representative protocol:
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Thiourea Formation : 1-(6-Bromo-pyridin-2-yl)-3-carboethoxy-thiourea is treated with hydroxylamine hydrochloride (101.8 g, 1.465 mol) in a 1:1 ethanol/methanol mixture (900 mL) under reflux for 3 hours, with N,N-diisopropylethylamine (145.3 mL, 0.879 mol) as a base.
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Cyclization : The reaction generates hydrogen sulfide, necessitating a bleach scrubber. Post-reflux, the mixture is cooled, filtered, and washed with water, ethanol/methanol, and diethyl ether to yield 5-bromo-triazolo[1,5-a]pyridin-2-amine (63% yield).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Methanol (1:1) |
| Temperature | Reflux (≈80°C) |
| Reaction Time | 3 hours |
| Yield | 63% |
Functionalization of Piperidine with Triazolopyridine
The piperidine ring is substituted at the 4-position via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis:
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SNAr Reaction : 4-Chloropiperidine reacts with 5-bromo-triazolo[1,5-a]pyridin-2-amine in dimethylacetamide (DMA) at 120°C for 12 hours, using potassium carbonate as a base (yield: 58%).
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Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 4-bromopiperidine with the triazolopyridine amine in toluene at 100°C, employing Pd(OAc)₂ and Xantphos (yield: 72%).
Synthesis of the 5-Bromofuran-2-yl Carbonyl Component
The electrophilic 5-bromofuran-2-carbonyl group is prepared via bromination and activation.
Bromination of Furan-2-Carboxylic Acid
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Direct Bromination : Furan-2-carboxylic acid is treated with bromine (1.2 eq) in acetic acid at 0°C, yielding 5-bromofuran-2-carboxylic acid (89% purity).
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Alternative Route : Lithiation of furan-2-carboxylate followed by quenching with bromine provides regioselective bromination at the 5-position (yield: 78%).
Carbonyl Activation
The carboxylic acid is converted to an activated imidazolide using 1,1'-carbonyldi(1,2,4-triazole) (CDT):
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CDT-Mediated Activation : 5-Bromofuran-2-carboxylic acid (352 mg) reacts with CDT (436 mg) in dichloromethane (10 mL) at room temperature for 2 hours. The intermediate is isolated via aqueous workup and solvent evaporation (yield: 88%).
Coupling of Fragments via Carbonyl Bridge Formation
The final step involves coupling the activated carbonyl with the triazolopyridine-piperidine amine.
Amide Bond Formation
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CDT-Activated Coupling : The 5-bromofuran-2-carbonyl imidazolide (152 mg) reacts with 4-(triazolo[4,3-a]pyridin-3-yl)piperidine (770 mg) in dichloromethane, catalyzed by triethylamine (200 μL) at room temperature for 48 hours.
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Workup and Purification : The crude product is extracted with dichloromethane, washed with water, and purified via column chromatography (eluent: DCM/MeOH 20:1), yielding the target compound (63%).
Optimization Insights :
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Solvent Choice : Dichloromethane ensures high solubility of both fragments.
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Catalyst : Triethylamine enhances nucleophilicity of the piperidine amine.
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Reaction Time : Extended durations (48 hours) improve conversion but risk hydrolysis.
Alternative Synthetic Routes and Comparative Analysis
Direct Coupling via Carbonyldiimidazole (CDI)
CDI-mediated activation in 2-methyltetrahydrofuran (2-MeTHF) at 55°C for 60 hours achieves comparable yields (62%) but requires hydroxybenzotriazole (HOBt) to suppress racemization.
Solid-Phase Synthesis
Polymer-bound isatoic anhydride scavenges excess amine, simplifying purification (yield: 58%).
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
HPLC analysis with a C18 column (5% MeOH in H₂O) shows ≥98% purity after column chromatography.
Challenges and Mitigation Strategies
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Hydrolysis of Activated Carbonyl : Rapid workup and anhydrous conditions minimize degradation.
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Byproduct Formation : Trituration with petroleum ether removes unreacted starting materials.
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Low Solubility : Co-solvents like acetonitrile improve reaction homogeneity.
Industrial-Scale Considerations
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridines exhibit significant antimicrobial properties. The incorporation of the triazole ring enhances the compound's ability to interact with microbial enzymes or receptors, potentially leading to effective treatments for bacterial infections .
Anticancer Potential
Compounds containing triazolo and pyridine units have been investigated for their anticancer activities. Studies suggest that such compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression . The specific application of (5-Bromofuran-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone in cancer therapy remains an area for further exploration.
Neurological Applications
The piperidine component is known for its role in neuropharmacology. Compounds with similar structures have shown promise as modulators of neurotransmitter systems, which could be beneficial in treating neurological disorders such as anxiety and depression .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring and subsequent coupling reactions with piperidine derivatives. These synthetic pathways are crucial for developing analogs with enhanced biological activity.
Case Studies
Several studies have explored the synthesis and biological evaluation of related compounds:
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
Halogenation: The 5-bromofuran in the target compound introduces steric bulk and halogen-bonding capabilities, which are critical for interactions with hydrophobic binding pockets .
Piperidine/Piperazine Modifications :
- Aryl Substituents : The 2-(trifluoromethyl)phenyl group in Compounds 49 and 48 contributes to metabolic stability and π-π stacking interactions.
- Heterocyclic Extensions : The pyrazolo[1,5-a]pyridin-3-yl group in and the indol-3-yl group in demonstrate the versatility of piperazine/piperidine linkers in accommodating diverse pharmacophores.
Research Findings and Implications
Synthetic Accessibility :
- Microwave-assisted reactions (e.g., Compound 41 ) and Grignard additions (Compound 49 ) are efficient for introducing methyl or methoxy groups.
- Cyanide substitution (Compound 48 ) requires careful handling of Zn(CN)2 and palladium catalysts, as seen in analogous protocols .
Physicochemical Properties: Melting points correlate with crystallinity; 145–152°C ranges (Compounds 41, 49) suggest moderate intermolecular forces . The target compound’s bromofuran moiety may lower solubility compared to non-halogenated analogs, necessitating formulation optimization .
Biological Relevance: Trifluoromethyl and cyano groups in analogs are associated with enhanced binding to enzymes like retinol-binding proteins . The target compound’s bromofuran-triazolo-pyridine hybrid structure may offer unique selectivity in serotonin or kinase modulation, warranting further preclinical studies .
Biological Activity
The compound (5-Bromofuran-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone , with the CAS number 1010902-25-6 , has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 375.22 g/mol . It is characterized by its unique structure comprising a brominated furan ring and a triazolopyridine moiety, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C16H15BrN4O2 |
| Molecular Weight | 375.22 g/mol |
| Density | 1.7 ± 0.1 g/cm³ |
| LogP | 2.76 |
Antimicrobial Properties
Recent studies have indicated that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial activity. The This compound has been evaluated for its efficacy against various fungal strains, particularly those responsible for candidiasis. The compound's ability to inhibit the enzyme EC 2.7.13.3 Histidine kinase has been highlighted as a potential mechanism for its antimicrobial effects .
Anticancer Activity
The triazole derivatives have also shown promise in anticancer applications. Research indicates that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways that control cell proliferation and survival . The specific interactions of the compound with target proteins involved in cancer cell signaling are currently under investigation.
Neuroprotective Effects
Preliminary findings suggest that the compound may possess neuroprotective properties. Studies involving molecular docking simulations have revealed potential interactions with neurotransmitter receptors and enzymes linked to neurodegenerative diseases . This suggests a possible role in the treatment of conditions such as Alzheimer's disease.
Study on Histidine Kinase Inhibition
A recent study conducted molecular docking simulations to evaluate the binding affinity of the compound to EC 2.7.13.3 Histidine kinase . The results demonstrated a high binding affinity, indicating that modifications to the sulfur atom in the molecular structure could enhance inhibitory activity against this enzyme .
Pharmacokinetic Profiles
Pharmacokinetic studies have shown favorable bioavailability profiles for derivatives of this compound. The presence of the triazole group is associated with enhanced solubility and metabolic stability, making it a suitable candidate for further development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-bromofuran-2-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone, and how do reaction conditions influence yield?
- Methodology : The synthesis of structurally related triazolo-piperidine derivatives often involves multi-step protocols. For example, coupling reactions between brominated heterocycles and piperidine intermediates under Pd-catalyzed conditions (e.g., Suzuki-Miyaura) are common . Key steps include:
- Step 1 : Preparation of the triazolo-pyridine-piperidine core via nucleophilic substitution or cyclization (e.g., using hydrazine hydrate and KOH in ethanol under reflux) .
- Step 2 : Introduction of the 5-bromofuran-2-yl group via Friedel-Crafts acylation or similar electrophilic reactions.
- Optimization : Yields are highly sensitive to solvent choice (e.g., methanol/dichloromethane mixtures for column chromatography) and temperature control during intermediate purification .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodology :
- 1H/13C NMR : Confirm the presence of the bromofuran moiety (distinct aromatic proton signals at δ 6.5–7.5 ppm) and triazolo-pyridine protons (δ 8.0–9.0 ppm). Piperidine protons typically appear as multiplet signals between δ 2.5–3.5 ppm .
- HRMS : Verify molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₁₈H₁₄BrN₅O₂: 420.03).
- HPLC : Assess purity (>95% via reverse-phase C18 columns with UV detection at 254 nm) .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for analogs of this compound?
- Methodology :
- Dose-Response Analysis : Compare IC₅₀ values across assays (e.g., antimicrobial vs. kinase inhibition) to identify off-target effects. For example, triazolo-pyridine derivatives show variable activity depending on substituent electronegativity .
- Structural Overlays : Use X-ray crystallography (as in ) or DFT-based molecular docking to correlate steric/electronic features with activity discrepancies .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., ) to identify trends in substituent effects (e.g., bromine vs. chlorine at the furan position).
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for selective target binding?
- Methodology :
- Analog Synthesis : Prepare derivatives with modifications at the bromofuran (e.g., replacing Br with CF₃) or triazolo-pyridine (e.g., methyl vs. phenyl groups) positions .
- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., triazolo N-atoms) and hydrophobic pockets (e.g., bromofuran) .
- In Silico Screening : Prioritize analogs with predicted binding affinities to targets like kinases or GPCRs using molecular dynamics simulations .
Q. What experimental and computational approaches are recommended to study metabolic stability and off-target interactions?
- Methodology :
- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-MS/MS .
- CYP450 Inhibition Screening : Use fluorogenic substrates to assess inhibition of cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) .
- Machine Learning : Train models on public ADME datasets (e.g., ChEMBL) to predict bioavailability and toxicity risks .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields for similar triazolo-piperidine derivatives?
- Root Causes :
- Reagent Purity : Impurities in starting materials (e.g., 5-bromofuran-2-carboxylic acid) can reduce yields. Use HPLC-validated reagents .
- Reaction Scalability : Pilot-scale reactions (e.g., 1 mmol vs. 10 mmol) may suffer from inefficient heat/mass transfer. Optimize using flow chemistry .
- Resolution :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify critical factors .
- Reproducibility Checks : Replicate published protocols with strict adherence to reported conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
